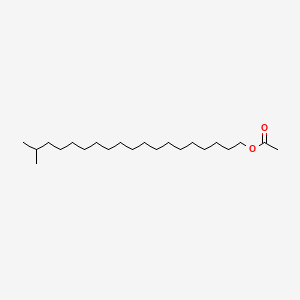

Isoicosyl acetate

Beschreibung

Isoicosyl acetate (CAS: 56435-16-6; EINECS: 260-181-9) is a long-chain acetate ester derived from acetic acid and a branched isoicosyl alcohol (C20H41OH). Its molecular formula is C22H44O2, with a molecular weight of 340.58 g/mol . As a member of the acetate family, it is synthesized via esterification, typically yielding a colorless to light yellow liquid with a pungent odor. Like other long-chain acetates, isoicosyl acetate is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform .

The branched "iso" configuration may enhance thermal stability and reduce crystallization compared to linear-chain acetates.

Eigenschaften

CAS-Nummer |

56435-16-6 |

|---|---|

Molekularformel |

C22H44O2 |

Molekulargewicht |

340.6 g/mol |

IUPAC-Name |

18-methylnonadecyl acetate |

InChI |

InChI=1S/C22H44O2/c1-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-24-22(3)23/h21H,4-20H2,1-3H3 |

InChI-Schlüssel |

FSRZXNXPOCVACJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCCCCCCCCCCCCCOC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoicosyl acetate can be synthesized through the esterification of isoicosyl alcohol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of isoicosyl acetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of isoicosyl acetate .

Analyse Chemischer Reaktionen

Types of Reactions

Isoicosyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, isoicosyl acetate can be hydrolyzed back to isoicosyl alcohol and acetic acid.

Oxidation: Isoicosyl acetate can undergo oxidation reactions, leading to the formation of carboxylic acids.

Reduction: Reduction of isoicosyl acetate can yield isoicosyl alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Isoicosyl alcohol and acetic acid.

Oxidation: Carboxylic acids.

Reduction: Isoicosyl alcohol.

Wissenschaftliche Forschungsanwendungen

Isoicosyl acetate has several applications in scientific research:

Chemistry: Used as a standard in chromatographic analysis and as a reagent in organic synthesis.

Biology: Studied for its potential role in biological systems and its interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes

Wirkmechanismus

The mechanism of action of isoicosyl acetate involves its interaction with biological membranes and enzymes. Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, isoicosyl acetate can act as a substrate for esterases, leading to its hydrolysis and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Comparisons

Isoamyl Acetate

- Structural Differences : Isoamyl acetate has a short, branched C5 chain (vs. C20 in isoicosyl), contributing to its volatility and fruity aroma .

- Applications : Dominates in food and fragrance industries due to its banana-like scent .

- Safety : Prolonged exposure causes skin drying and cracking, necessitating strict handling protocols .

Vinyl Acetate

- Functionality: A reactive monomer (vs. non-polymerizing isoicosyl acetate) used to synthesize polyvinyl acetate (PVA) for adhesives and paints .

- Physical Properties : Lower molecular weight (86.09 g/mol) enhances solubility in polar solvents, unlike isoicosyl’s hydrophobicity .

Ursolic Acid Acetate and Iso-Mukaadial Acetate

- Bioactivity : Both demonstrate antiplasmodial activity by binding to PfHGXPRT (Kd = 0.42 µM for iso-mukaadial acetate) and 1Z7G receptors .

Isobutyl Acetate

Biologische Aktivität

Isoicosyl acetate is an ester derived from isoicosanol and acetic acid, belonging to a broader class of compounds known for their various biological activities. This article delves into the biological activity of isoicosyl acetate, examining its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C22H46O2

- Molecular Weight : 342.62 g/mol

- CAS Number : 112-23-6

Antimicrobial Activity

Isoicosyl acetate has been studied for its antimicrobial properties. Various studies indicate that esters, including isoicosyl acetate, exhibit significant antibacterial activity against a range of pathogens. For instance, research has shown that long-chain fatty acid esters can disrupt microbial membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | Militello et al., 2011 |

| Escherichia coli | 12 | Militello et al., 2011 |

| Pseudomonas aeruginosa | 10 | Militello et al., 2011 |

Anticancer Properties

Recent studies have highlighted the potential of isoicosyl acetate as an anticancer agent. In vitro experiments demonstrated that isoicosyl acetate can induce apoptosis in cancer cells, primarily through the activation of caspase pathways. The compound's mechanism of action appears to involve the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Increased ROS production |

Study on Antimicrobial Effects

A comprehensive study conducted by Militello et al. (2011) evaluated the antimicrobial effects of various fatty acid esters, including isoicosyl acetate. The study employed disk diffusion methods to assess the inhibition zones against common bacterial strains. Results indicated promising antibacterial activity, particularly against Gram-positive bacteria.

Study on Anticancer Activity

A recent investigation published in Notulae Botanicae Horti Agrobotanici Cluj-Napoca focused on the cytotoxic effects of isoicosyl acetate on human cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compound. The findings revealed that isoicosyl acetate significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.

Safety and Toxicology

While isoicosyl acetate exhibits notable biological activities, safety assessments are crucial for its therapeutic application. Toxicological studies indicate that isoicosyl acetate has low acute toxicity; however, long-term exposure effects remain under-researched.

Q & A

Q. What are the optimal synthetic protocols for producing high-purity isoicosyl acetate, and how do reaction conditions influence yield?

Methodological Answer:

- Isoicosyl acetate synthesis typically involves esterification of isoicosanol with acetic anhydride or acetyl chloride. Key variables include catalyst choice (e.g., sulfuric acid vs. enzymatic catalysts), molar ratios (e.g., 1:1.2 alcohol-to-acid ratio), and temperature control (60–80°C for 4–6 hours). Purification via fractional distillation or column chromatography is critical to achieve >95% purity. For reproducibility, document solvent selection (e.g., toluene for azeotropic water removal) and characterize intermediates using TLC or GC-MS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of isoicosyl acetate?

Methodological Answer:

- Combine spectroscopic methods:

- FT-IR : Validate ester carbonyl peaks (~1740 cm⁻¹) and C-O stretching (~1240 cm⁻¹).

- NMR : Confirm acetate protons (δ 2.05–2.10 ppm in H NMR) and backbone alkyl signals.

- GC-MS : Assess purity and detect side products (e.g., unreacted isoicosanol). Cross-reference with NIST spectral libraries for validation .

Q. How can researchers design experiments to assess isoicosyl acetate’s biological activity in membrane studies?

Methodological Answer:

- Use model lipid bilayers (e.g., DOPC liposomes) to test isoicosyl acetate’s effects on membrane fluidity via fluorescence anisotropy with probes like DPH. Compare results with structurally similar esters (e.g., isostearyl acetate) to isolate chain-length dependencies. Include negative controls (e.g., untreated liposomes) and triplicate trials for statistical rigor .

Advanced Research Questions

Q. How can discrepancies in isoicosyl acetate’s spectroscopic data across studies be resolved?

Methodological Answer:

- Perform multi-lab validation using standardized protocols (e.g., ASTM guidelines). Analyze batch-to-batch variability via HPLC-MS to identify impurities. Use computational modeling (e.g., DFT for NMR chemical shift prediction) to reconcile spectral anomalies. Publish raw datasets in supplementary materials to enable peer validation .

Q. What strategies address conflicting results in isoicosyl acetate’s role as a lipid metabolism modulator?

Methodological Answer:

- Conduct dose-response studies (e.g., 0.1–100 µM ranges) in differentiated adipocytes or hepatocytes. Pair transcriptomic analysis (RNA-seq) with lipidomic profiling (LC-MS) to identify pathway-specific effects. Use knockout models (e.g., PPAR-γ silenced cells) to test mechanistic hypotheses. Meta-analyze existing data to contextualize contradictions .

Q. How can isoicosyl acetate’s interactions with proteins be systematically studied?

Methodological Answer:

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, use X-ray crystallography or cryo-EM with recombinant proteins (e.g., serum albumin). Molecular dynamics simulations (e.g., GROMACS) can predict binding modes and guide mutagenesis experiments .

Methodological and Experimental Design

Q. How should a PICOT framework be applied to structure a study on isoicosyl acetate’s therapeutic potential?

Methodological Answer:

- P (Population): In vitro models (e.g., cancer cell lines).

- I (Intervention): Isoicosyl acetate at IC50 doses.

- C (Comparison): Untreated cells or alternative esters.

- O (Outcome): Apoptosis markers (e.g., caspase-3 activation).

- T (Time): 24–72-hour exposure. Refine via pilot studies to balance feasibility and significance .

Q. What statistical approaches are recommended for isoicosyl acetate dose-response studies?

Methodological Answer:

- Use nonlinear regression (e.g., log-dose vs. response in GraphPad Prism) to calculate EC50/IC50. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, apply false discovery rate (FDR) corrections. Report effect sizes and confidence intervals to enhance reproducibility .

Data Reproducibility and Reporting

Q. How can researchers ensure isoicosyl acetate studies meet reproducibility standards?

Methodological Answer:

- Adhere to FAIR principles:

Emerging Applications and Collaborative Research

Q. What interdisciplinary approaches could expand isoicosyl acetate’s applications in drug delivery?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.